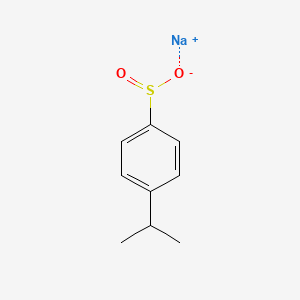
4-iso-Propylbenzenesulfinic acid sodium salt
Overview
Description
4-iso-Propylbenzenesulfinic acid sodium salt is an organic compound with the molecular formula C9H12NaO2S. It is a sodium salt derivative of 4-iso-propylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-iso-propylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 4-iso-propylbenzene is treated with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-iso-Propylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-iso-Propylbenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving sulfonation reactions and their biological implications.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-iso-Propylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonic group to other molecules, thereby modifying their chemical structure and properties. This sulfonation process can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-iso-Propylbenzenesulfonic acid: Similar structure but lacks the sodium salt component.
4-iso-Propylbenzene: The parent hydrocarbon without the sulfonic acid group.
Benzenesulfinic acid sodium salt: Similar sulfonic acid group but without the iso-propyl substituent.
Uniqueness
4-iso-Propylbenzenesulfinic acid sodium salt is unique due to the presence of both the iso-propyl group and the sulfonic acid sodium salt. This combination imparts specific chemical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S.Na/c1-7(2)8-3-5-9(6-4-8)12(10)11;/h3-7H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNSKUORHDQQTF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297096.png)
![2,4-dimethyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3297109.png)
![4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B3297115.png)
![5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3297119.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B3297121.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B3297129.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3297135.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B3297153.png)
![7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid](/img/structure/B3297158.png)


![8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3297189.png)

